3-Fluoro-2-(oxolan-3-yloxy)pyridine
Description
3-Fluoro-2-(oxolan-3-yloxy)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and an oxolane (tetrahydrofuran) ring attached via an ether linkage at the 2-position of the pyridine core. The oxolane substituent is connected through its 3-position, conferring a distinct stereoelectronic profile. This compound is of interest in medicinal chemistry and materials science due to the combination of fluorine’s electronegativity and the oxolane’s lipophilic, flexible structure. Potential applications include serving as a synthetic intermediate for pharmaceuticals or agrochemicals, leveraging pyridine’s stability and tunable reactivity .
Properties
IUPAC Name |
3-fluoro-2-(oxolan-3-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-2-1-4-11-9(8)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDKEVQFHYDJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(oxolan-3-yloxy)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative with a fluorinating agent. One common method includes the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in a solvent like dimethylformamide at room temperature . This reaction yields 3-fluoro-2-bromopyridine, which can then be further reacted with oxolane-3-ol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using fluorinating agents like aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(oxolan-3-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-2-(oxolan-3-yloxy)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(oxolan-3-yloxy)pyridine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards its targets, enhancing its efficacy in biological systems .
Comparison with Similar Compounds
Comparative Analysis with Similar Pyridine Derivatives
Structural Analogues with Heterocyclic Substituents
3-Fluoro-2-(piperidin-1-yl)pyridine
- Structure : Replaces the oxolane group with a piperidine ring (six-membered amine).
- Properties : Piperidine introduces basicity (pKa ~11) and salt-forming capability, enhancing solubility in acidic media. The nitrogen in piperidine may participate in hydrogen bonding, unlike the ether oxygen in oxolane.
- Applications : Likely used in drug candidates targeting central nervous system (CNS) disorders due to piperidine’s prevalence in neuroactive compounds .
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- Structure : Features a pyrrolidine (five-membered amine) at position 6 and an allyl group at position 3.
- Properties : Pyrrolidine’s smaller ring increases rigidity compared to oxolane. The allyl group enables conjugation or cycloaddition reactions.
- Applications: Potential use in catalytic systems or as a precursor for functionalized heterocycles .
3-Chloro-6-(oxolan-2-ylmethoxy)pyridine-2-carboxylic acid
- Structure : Contains a carboxylic acid at position 2 and a chlorinated oxolane-methoxy group at position 4.
- Properties : The carboxylic acid enhances hydrophilicity (logP reduction) and metal-binding capacity. Chlorine increases electrophilicity, altering reactivity toward nucleophiles.
- Applications : Suitable for coordination chemistry or as a building block in antibiotic synthesis .
Analogues with Functional Group Variations
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate
- Structure: Includes a cyano group at position 6 and an acrylate ester at position 3.
- Properties: The electron-withdrawing cyano group deactivates the pyridine ring, reducing electrophilic substitution. The acrylate allows for polymerization or Michael additions.
- Applications: Materials science (e.g., conductive polymers) or as a dienophile in Diels-Alder reactions .
4-Amino-3-fluoropyridine
- Structure: Substituted with an amino group at position 4 and fluorine at position 3.
- Properties: The amino group introduces strong electron-donating effects, increasing ring basicity and directing electrophiles to the 2- and 6-positions.
- Applications : Intermediate for antitumor agents or kinase inhibitors .
Biological Activity
3-Fluoro-2-(oxolan-3-yloxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a fluorine atom and an oxolan ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C10H10FNO2, with a molecular weight of 197.19 g/mol. The presence of the fluorine atom is significant as it can enhance the lipophilicity and bioactivity of the compound, potentially improving its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing pyridine rings often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activity of this compound has been investigated in various studies:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to interact with bacterial enzymes or receptors, potentially inhibiting their function.
- Anticancer Potential : Similar pyridine derivatives have shown cytotoxic effects against various cancer cell lines. Further research is needed to evaluate the specific mechanisms through which this compound exerts its effects on tumor cells.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways or cell proliferation.
- Receptor Interaction : The compound could bind to specific receptors, modulating signaling pathways that lead to therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study: Antimicrobial Evaluation
A study focused on the antimicrobial properties of various pyridine derivatives found that those with fluorine substitutions exhibited enhanced activity against Gram-positive bacteria. The introduction of fluorine was hypothesized to increase binding affinity to bacterial targets due to changes in electron density on the pyridine ring .
Case Study: Cytotoxicity Assessment
In another study assessing the cytotoxic effects of similar compounds, derivatives with oxolane moieties demonstrated significant activity against several human cancer cell lines. The study highlighted that structural modifications could lead to varying degrees of cytotoxicity, suggesting that this compound might also exhibit selective toxicity towards cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
